1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(9H-fluoren-9-ylidene)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole, fluorenylidene, morpholine, triazole, and carbohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The process may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Synthesis of the fluorenylidene moiety via condensation reactions.
- Introduction of the morpholine group through nucleophilic substitution.
- Construction of the triazole ring using click chemistry.
- Coupling of the carbohydrazide group through hydrazone formation.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Its structure suggests possible interactions with enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide can be compared with other compounds containing similar functional groups, such as:
- 1,2,5-oxadiazole derivatives
- Fluorenylidene compounds
- Morpholine-containing molecules
- Triazole-based compounds
- Carbohydrazide derivatives
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that may not be possible with simpler molecules.
This general structure provides a comprehensive overview of the compound. For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C23H21N9O3 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-(fluoren-9-ylideneamino)-5-(morpholin-4-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C23H21N9O3/c24-21-22(29-35-28-21)32-18(13-31-9-11-34-12-10-31)20(26-30-32)23(33)27-25-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8H,9-13H2,(H2,24,28)(H,27,33) |
InChI Key |
MWCJBYBLEXLJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(N=NN2C3=NON=C3N)C(=O)NN=C4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.